5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde

Description

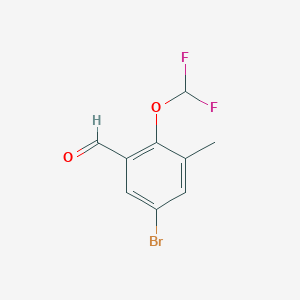

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-5-2-7(10)3-6(4-13)8(5)14-9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKVZNINXLDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(F)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224304 | |

| Record name | Benzaldehyde, 5-bromo-2-(difluoromethoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-62-3 | |

| Record name | Benzaldehyde, 5-bromo-2-(difluoromethoxy)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-bromo-2-(difluoromethoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-3-methylbenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 5-Bromo-2-(difluoromethoxy)-3-methylbenzoic acid.

Reduction: 5-Bromo-2-(difluoromethoxy)-3-methylbenzyl alcohol.

Substitution: 5-Methoxy-2-(difluoromethoxy)-3-methylbenzaldehyde (if bromine is substituted with a methoxy group).

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde has been identified as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties:

- Antifungal Activity : Research indicates that derivatives of this compound exhibit metalloenzyme inhibitory activity, making them promising candidates for antifungal agents. Such compounds can modulate enzyme activity critical for fungal survival, offering a pathway for new therapeutic agents against resistant strains .

- Cancer Research : The difluoromethoxy group is known to influence the lipophilicity and metabolic stability of compounds, which is crucial in developing anticancer drugs. Compounds with similar structures have shown efficacy in preclinical models by targeting specific cancer pathways .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

- Fluorination Reactions : The presence of fluorine atoms enhances the reactivity of the compound in electrophilic substitution reactions. This property is exploited to introduce further functional groups into the aromatic ring, facilitating the synthesis of complex molecules used in pharmaceuticals .

- Synthesis of Fluorinated Compounds : The compound can be utilized to synthesize α-fluoro-α,β-unsaturated esters through reactions with carbonyl compounds. These intermediates are valuable in creating various biologically active molecules .

Case Study 1: Antifungal Development

A recent study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The study focused on the synthesis of several analogs and their evaluation against clinical isolates, showing promising results that warrant further investigation into their mechanism of action .

Case Study 2: Anticancer Agents

Another research effort involved modifying this compound to enhance its anticancer properties. By introducing different substituents at the aromatic ring, researchers were able to identify several analogs that showed improved selectivity and potency against breast cancer cell lines. These findings highlight the potential of this compound as a lead structure for developing new cancer therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethoxy groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (halogens, alkoxy groups) or functional groups (aldehyde, benzofuran derivatives).

Substituent Effects: Bromine and Fluorinated Groups

Key Findings :

- Fluorinated groups (e.g., –OCF₂H, –CF₃) increase electron-withdrawing effects, but their steric and electronic profiles differ. –OCF₂H in the target compound may offer better solubility in polar solvents compared to –CF₃ .

- Bromine’s position (meta vs. para) influences reactivity: Para-brominated analogs (e.g., 4-bromobenzonitrile) show lower steric hindrance for coupling reactions compared to ortho-substituted derivatives .

Functional Group Comparisons: Aldehyde vs. Carboxylic Acid

Key Findings :

- Aldehydes are more reactive than carboxylic acids in nucleophilic additions (e.g., forming imines or hydrazones) but less acidic (pKa ~10 for aldehydes vs. ~2–4 for carboxylic acids) .

Crystal Packing and Halogen Bonding

The crystal structure of 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran () reveals Br⋯O halogen bonds (3.335 Å) and π-π interactions (3.884 Å centroid distance) .

- Melting point: Halogen bonding could elevate melting points compared to non-brominated analogs.

- Solubility: Bulky substituents (e.g., –OCF₂H) may reduce solubility in non-polar solvents .

Biological Activity

5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C9H7BrF2O

- CAS Number : 1432681-62-3

This compound features a bromine atom and a difluoromethoxy group, which are critical for its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- Enzyme Inhibition : The compound may inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways. Inhibition of COX enzymes can lead to reduced inflammation and pain.

- Receptor Modulation : It might also modulate receptor activity, potentially affecting pathways related to cancer cell proliferation or differentiation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant inhibitory effects on cancer cell lines, particularly in acute myeloid leukemia (AML) models.

- Case Study : A phenotypic screen identified small molecules that promoted differentiation in AML blasts, suggesting that compounds with similar structures could enhance therapeutic outcomes in AML patients .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be linked to its ability to inhibit COX enzymes.

- Research Findings : Compounds structurally related to this aldehyde have demonstrated the capacity to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are noteworthy:

- Substituent Effects : The presence of bromine and difluoromethoxy groups significantly enhances the compound's reactivity and interaction with biological targets.

- Functional Group Influence : Variations in functional groups can lead to changes in potency and selectivity against different biological targets.

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic strategies are recommended for introducing the difluoromethoxy group in 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde?

Methodological Answer:

The difluoromethoxy group can be introduced via nucleophilic substitution or halogen exchange. A typical approach involves:

- Step 1: Bromination at the 5-position using NBS (N-bromosuccinimide) under radical conditions to avoid over-bromination .

- Step 2: Methylation at the 3-position via Friedel-Crafts alkylation with methyl iodide and AlCl₃.

- Step 3: Difluoromethoxy introduction using ClCF₂O− generated from HCF₂Cl and a base (e.g., KOH) in DMF at 0–5°C to minimize side reactions .

- Step 4: Aldehyde formation via Vilsmeier–Haack reaction (POCl₃/DMF) at the 2-position .

Key Considerations: Monitor reaction progress via TLC and ¹⁹F NMR to track fluorine incorporation .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis resolve ambiguities in molecular packing and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography: Use single-crystal diffraction (e.g., CCDC 2062478 protocols ) to determine bond lengths, angles, and spatial arrangement. For example, the difluoromethoxy group’s conformation (e.g., gauche or anti) can be confirmed via torsion angles .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···F, Br···H) using CrystalExplorer. Compare fingerprint plots to identify dominant interactions (e.g., halogen bonding from Br) .

Data Table:

| Parameter | Value (Hypothetical Example) | Reference Method |

|---|---|---|

| C-Br bond length | 1.89 Å | X-ray |

| F···H contact | 2.45 Å | Hirshfeld |

| Crystallographic R-factor | 0.032 | CCDC |

Basic: What spectroscopic techniques are critical for verifying substitution patterns and functional groups?

Methodological Answer:

- ¹H NMR: Identify aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.3–2.5 ppm). Suppress exchange broadening with DMSO-d₆ .

- ¹⁹F NMR: Confirm difluoromethoxy symmetry (singlet at δ −60 to −70 ppm) and absence of CF₂Cl impurities .

- IR Spectroscopy: Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry: Use HRMS (ESI+) for molecular ion [M+H]+; expect m/z ~278.97 (C₉H₇BrF₂O₂) .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (ƒ⁺) to identify electrophilic sites. For example, the 5-bromo group may deactivate the ring, directing substituents to meta/para positions .

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DCM) using COSMO-RS to assess activation energies .

Key Insight: Higher ƒ⁺ values at the 4-position suggest susceptibility to further functionalization .

Data Contradiction: How to resolve discrepancies between theoretical NMR predictions and experimental spectra?

Methodological Answer:

- Step 1: Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between aldehyde protons and adjacent carbons confirm substitution .

- Step 2: Compare experimental ¹⁹F NMR shifts with computed values (GIAO method at B3LYP/cc-pVTZ) .

- Step 3: Use X-ray data (e.g., CCDC 2062478 ) to validate spatial arrangements affecting chemical shifts.

Example: A downfield shift in ¹H NMR may indicate hydrogen bonding, corroborated by crystallographic H···O contacts .

Advanced: What strategies mitigate competing side reactions during aldehyde functionalization?

Methodological Answer:

- Protection-Deprotection: Protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before bromination or methylation .

- Low-Temperature Conditions: Perform difluoromethoxy substitution at 0°C to reduce elimination by-products .

- Catalytic Optimization: Use Pd(OAc)₂/Xantphos for Suzuki couplings to preserve aldehyde integrity .

Yield Optimization Table:

| Reaction Step | Yield (Hypothetical) | Key Variable |

|---|---|---|

| Bromination | 85% | NBS, AIBN, CCl₄ |

| Difluoromethoxy | 72% | HCF₂Cl, KOH, DMF |

| Aldehyde Protection | 90% | Ethylene glycol |

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/EtOAc (4:1) for polarity-based separation. Monitor fractions by TLC (Rf ~0.3) .

- Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystal growth. Purity >98% confirmed by HPLC (C18 column, 70% MeOH) .

- Caution: Avoid prolonged exposure to light due to aldehyde oxidation .

Advanced: How does the difluoromethoxy group influence electronic properties in catalysis or drug design?

Methodological Answer:

- Electron-Withdrawing Effect: The CF₂O− group decreases electron density at the aromatic ring (Hammett σₚ ≈ 0.6), enhancing electrophilic substitution rates at electron-rich positions .

- Biological Relevance: Fluorine’s lipophilicity improves membrane permeability, as seen in analogs like 5-bromo-2-(trifluoromethoxy)phenylboronic acid .

Case Study: Analogous compounds with CF₃O− groups show enhanced binding to cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.